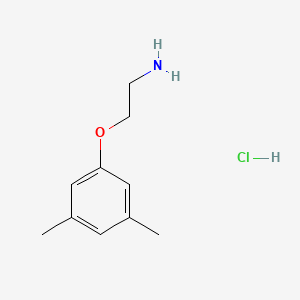

1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(3,5-dimethylphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8-5-9(2)7-10(6-8)12-4-3-11;/h5-7H,3-4,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRVMJWPWQIUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCN)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474002-61-4 | |

| Record name | 2-(3,5-dimethylphenoxy)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride typically involves the reaction of 3,5-dimethylphenol with 2-chloroethylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3,5-dimethylphenol is replaced by the aminoethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to achieve higher efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethoxy group allows the compound to form hydrogen bonds and electrostatic interactions with these targets, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are influenced by the binding of the compound to its targets.

Vergleich Mit ähnlichen Verbindungen

1-(Chloromethyl)-3,5-dimethylbenzene

Structure: Chloromethyl group at the benzylic position instead of aminoethoxy. Synthesis: Prepared via reaction of (3,5-dimethylphenyl)methanol with thionyl chloride (50–71% yield) . Key Differences:

- Reactivity: The chloromethyl group acts as a leaving group, enabling nucleophilic substitutions (e.g., SN2 reactions). In contrast, the aminoethoxy group is less reactive but participates in hydrogen bonding.

- Solubility : Neutral chloromethyl derivative is less water-soluble than the hydrochloride salt of the target compound.

- Applications: Chloromethyl analogs are intermediates in organic synthesis (e.g., for synthesizing azides or amines), whereas the aminoethoxy-hydrochloride derivative may have enhanced bioavailability for drug design .

Table 1 : Comparative Properties of 1-(Chloromethyl)-3,5-dimethylbenzene and Target Compound

| Property | 1-(Chloromethyl)-3,5-dimethylbenzene | 1-(2-Aminoethoxy)-3,5-dimethylbenzene HCl |

|---|---|---|

| Molecular Weight | 170.65 g/mol (C9H11Cl) | ~245.7 g/mol (C10H15ClN2O) |

| Functional Group | -CH2Cl | -OCH2CH2NH2·HCl |

| Solubility | Low in water | High in polar solvents due to HCl salt |

| Reactivity | Nucleophilic substitution | Hydrogen bonding, amine reactivity |

1-(Azidomethyl)-3,5-dimethylbenzene

Structure : Azide (-N3) substituent at the benzylic position .

Key Differences :

- Reactivity: The azide group enables click chemistry (e.g., Huisgen cycloaddition), unlike the aminoethoxy group, which is more suited for acid-base interactions.

- Applications : Azides are used in bioconjugation; the target compound’s amine group may facilitate drug-target interactions or salt formation for crystallography .

1-(3-Bromopropoxy)-3,5-dimethylbenzene

Structure : Bromine atom on a propoxy chain (-OCH2CH2CH2Br) .

Key Differences :

- Leaving Group Potential: Bromine is a superior leaving group compared to the aminoethoxy moiety, favoring elimination or substitution reactions.

Impurity B(EP): 2-(Chloromethyl)-5-(tert-butyl)-1,3-dimethylbenzene

Structure : Chloromethyl and bulky tert-butyl substituents .

Key Differences :

- Steric Effects: The tert-butyl group introduces steric hindrance, reducing reactivity at the benzylic position. In contrast, the aminoethoxy group in the target compound offers minimal steric bulk but higher polarity.

- Applications : Bulky analogs may be used to study steric effects in catalysis, while the target compound’s amine functionality is relevant to pharmacology .

1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone Hydrochloride

Structure: Dichlorophenyl core with tert-butylamino and ketone groups . Key Differences:

- Electronic Effects : Chlorine atoms are electron-withdrawing, decreasing electron density on the aromatic ring, whereas 3,5-dimethyl groups in the target compound are electron-donating.

- Bioactivity: The dichlorophenyl-tert-butyl structure may exhibit antimicrobial or antiviral properties, while the aminoethoxy derivative’s applications remain speculative without direct data .

Biologische Aktivität

1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 474002-61-4

- Molecular Formula : C10H15ClN2O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is known to act as an enzyme inhibitor and may influence receptor binding, which can modulate several biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.

- Receptor Interaction : It may bind to certain receptors, altering their activity and impacting downstream signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Study 1: Enzyme Inhibition

A study highlighted the compound's ability to inhibit a key enzyme involved in metabolic pathways. The inhibition was quantified with an IC50 value indicating significant potency against the target enzyme. This suggests potential applications in metabolic disorders where enzyme regulation is critical.

Case Study 2: Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study 3: Cytotoxicity in Cancer Cell Lines

In vitro studies have shown that this compound displays cytotoxic effects against human cancer cell lines such as HeLa. The mechanism appears to involve apoptosis induction through the activation of intrinsic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-Aminothiazole | Antimicrobial and anticancer properties | Promiscuous binding characteristics |

| Benzylamine | General enzyme inhibition | Lacks the ethoxy group |

| Dimethylaminophenol | Antioxidant properties | Different substitution pattern |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(2-aminoethoxy)-3,5-dimethylbenzene hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing 3,5-dimethylphenol with 2-aminoethyl chloride in ethanol under acidic conditions (e.g., glacial acetic acid) can yield the target compound. Optimization may involve adjusting reaction time, temperature, or solvent polarity. Post-synthesis, the hydrochloride salt is precipitated using HCl gas or concentrated HCl .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (ethanol/water mixtures) ensures high purity. Yield improvements (>80%) are achievable by controlling stoichiometry and avoiding side reactions like over-alkylation .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the aminoethoxy group (δ ~3.5–4.0 ppm for ethoxy protons) and aromatic methyl groups (δ ~2.3 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–280 nm) assesses purity (>98%). Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid to improve peak resolution .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z ~228) and fragmentation patterns .

Q. What are the critical physicochemical properties (e.g., LogD, pKa) influencing its solubility and bioavailability?

- Methodological Answer :

- LogD (pH 7.4) : Experimental LogD values for similar aminoethoxy derivatives range from 0.09 to 1.82, suggesting moderate lipophilicity. Computational tools like MarvinSketch or ACD/Labs can predict values for specific conditions .

- pKa : The amino group’s pKa is ~9.5–10.3, making it protonated at physiological pH, enhancing water solubility. Solubility studies in PBS (pH 7.4) and simulated gastric fluid are recommended .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s selective cytotoxicity against cancer cells while minimizing off-target effects?

- Methodological Answer :

- In vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293). Prioritize compounds with IC ratios >10-fold for cancer vs. normal cells .

- Mechanistic Studies : Assess apoptosis via Annexin V/PI staining and autophagy via LC3-II Western blotting. Compare results to positive controls (e.g., doxorubicin) .

- Dose Optimization : Conduct time- and concentration-dependent studies to identify therapeutic windows. Use pharmacokinetic modeling to predict in vivo efficacy .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer :

- Metabolic Stability : Test hepatic microsome stability (human/rodent) to identify rapid metabolism. Modify the aminoethoxy group (e.g., cyclization or PEGylation) to improve half-life .

- Bioavailability : Compare oral vs. intravenous administration in rodent models. Use LC-MS/MS to quantify plasma and tissue concentrations, adjusting formulations (e.g., nanoparticles) if needed .

- Off-Target Profiling : Perform kinase/GPCR panels to identify unintended interactions. Structural analogs with improved selectivity can guide SAR studies .

Q. How can computational methods predict and validate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., tyrosine kinases or serotonin receptors). Validate poses with MD simulations (NAMD/GROMACS) .

- QSAR Modeling : Train models on analogs’ biological data to predict IC or binding affinity. Focus on descriptors like polar surface area and H-bond donors .

- Experimental Validation : Use SPR or ITC to measure binding kinetics (K, k/k). Compare with docking results to refine computational protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.